6-[2-(4-ethoxyphenyl)-2-oxoethyl]-2-(3-fluorophenyl)[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one
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Overview
Description
6-[2-(4-ethoxyphenyl)-2-oxoethyl]-2-(3-fluorophenyl)[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[2-(4-ethoxyphenyl)-2-oxoethyl]-2-(3-fluorophenyl)[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the triazoloquinazoline core, followed by the introduction of the ethoxyphenyl and fluorophenyl groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to scale up the production while maintaining the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
6-[2-(4-ethoxyphenyl)-2-oxoethyl]-2-(3-fluorophenyl)[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazoline derivatives, while substitution reactions could introduce new functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Its unique structure could be explored for therapeutic applications, such as targeting specific enzymes or receptors.
Industry: The compound could be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism by which 6-[2-(4-ethoxyphenyl)-2-oxoethyl]-2-(3-fluorophenyl)[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one exerts its effects depends on its interaction with molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The pathways involved in these interactions are complex and may require further research to fully elucidate.
Comparison with Similar Compounds
Similar Compounds
- 6-[2-(4-methoxyphenyl)-2-oxoethyl]-2-(3-chlorophenyl)[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one
- 6-[2-(4-ethoxyphenyl)-2-oxoethyl]-2-(3-bromophenyl)[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one
Uniqueness
Compared to similar compounds, 6-[2-(4-ethoxyphenyl)-2-oxoethyl]-2-(3-fluorophenyl)[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one stands out due to the presence of the fluorophenyl group, which can significantly influence its chemical and biological properties
Properties
CAS No. |
1357877-55-4 |
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Molecular Formula |
C25H19FN4O3 |
Molecular Weight |
442.45 |
IUPAC Name |
6-[2-(4-ethoxyphenyl)-2-oxoethyl]-2-(3-fluorophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-one |
InChI |
InChI=1S/C25H19FN4O3/c1-2-33-19-12-10-16(11-13-19)22(31)15-29-21-9-4-3-8-20(21)24-27-23(28-30(24)25(29)32)17-6-5-7-18(26)14-17/h3-14H,2,15H2,1H3 |
InChI Key |
CEKAUWQQLBOIPJ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C(=O)CN2C3=CC=CC=C3C4=NC(=NN4C2=O)C5=CC(=CC=C5)F |
solubility |
not available |
Origin of Product |
United States |
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